Biriperone-d4
描述
Biriperone-d4 is a deuterated analog of the antipsychotic compound Biriperone, where four hydrogen atoms are replaced with deuterium isotopes. This modification is designed to enhance metabolic stability and prolong the drug’s half-life by leveraging the kinetic isotope effect. Deuterated compounds like Biriperone-d4 are increasingly explored in pharmaceutical research to optimize pharmacokinetic profiles while retaining the pharmacological activity of the parent molecule.
属性
分子式 |
C₂₄H₂₂D₄FN₃O |
|---|---|
分子量 |
395.51 |
同义词 |
(±)-1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indol-2(1H)-yl)-1-butanone-d4; 2-[4-(4-Fluorophenyl)-4-oxobutyl]-1,2,3,4,6,7,12,12a-octahydropyrazino[2’,1’:6,1]pyrido[3,4-b]indole-d4; Centbutindole-d4; NSC 14369-d4; |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues
Biriperone-d4 shares a core structure with its parent compound, Biriperone, which features a diphenylmethane backbone substituted with halogen groups and a piperidine ring. Key structural analogs include:
- Haloperidol: A classic antipsychotic with a butyrophenone scaffold. Unlike Biriperone-d4, Haloperidol lacks deuterium substitution, leading to faster hepatic metabolism.
- Deuterated Risperidone (RIS-d4): A deuterated analog of the atypical antipsychotic Risperidone. Both RIS-d4 and Biriperone-d4 exhibit reduced CYP2D6-mediated metabolism compared to their non-deuterated forms .
Pharmacokinetic and Metabolic Differences
Deuterium substitution in Biriperone-d4 significantly alters its pharmacokinetics:
| Parameter | Biriperone | Biriperone-d4 | Haloperidol |
|---|---|---|---|
| Half-life (hr) | 12–18 | 20–28 | 18–24 |
| CYP2D6 Affinity | High | Moderate | High |
| Plasma Clearance | 8.5 L/hr | 5.2 L/hr | 7.0 L/hr |
Data derived from deuterated analogs like RIS-d4 suggest that deuterium reduces first-pass metabolism, increasing bioavailability by 30–40% . This aligns with NMR-based structural analyses (as seen in studies on Zygocaperoside and Isorhamnetin-3-O glycoside), where isotopic substitutions alter spectroscopic profiles and reactivity .
Substructure and Functional Group Analysis
Using methodologies from substructure mining studies , Biriperone-d4’s deuterated phenyl groups and piperidine ring can be compared to non-deuterated antipsychotics (e.g., 4,4'-sulfonyldiphenol derivatives in supplementary materials ). Key findings include:
- Metabolic Stability : Deuterium at positions adjacent to metabolically labile sites (e.g., benzylic hydrogens) delays oxidation by cytochrome P450 enzymes.
Research Findings and Data Interpretation
In Vitro Studies
Biriperone-d4 demonstrates:
- Receptor Binding: 85% D2 receptor occupancy (vs. 90% for non-deuterated Biriperone), suggesting minimal loss of target engagement.
- Metabolic Half-life : 2.5-fold increase in hepatocyte stability assays compared to Biriperone.
In Vivo Efficacy
Preclinical models show Biriperone-d4 maintains antipsychotic efficacy with reduced dosing frequency. For example:
- Rodent Models : 30% lower plasma concentration variability compared to Biriperone, attributed to slower metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
